2-(Methylthio)pyrazine

Catalog No.
S1895901
CAS No.
21948-70-9
M.F
C5H6N2S
M. Wt
126.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylthio)pyrazine

CAS Number

21948-70-9

Product Name

2-(Methylthio)pyrazine

IUPAC Name

2-methylsulfanylpyrazine

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

InChI

InChI=1S/C5H6N2S/c1-8-5-4-6-2-3-7-5/h2-4H,1H3

InChI Key

KBPBOWBQRUXMFV-UHFFFAOYSA-N

SMILES

CSC1=NC=CN=C1

Solubility

soluble in water, organic solvents, oils
very soluble (in ethanol)

Canonical SMILES

CSC1=NC=CN=C1
  • Potential applications based on structure


    2-(Methylthio)pyrazine belongs to a class of organic compounds called pyrazines. Pyrazines are known for their diverse biological properties, including fungicidal and insecticidal activities []. The presence of the methylthio group (-SCH₃) might further influence these properties, making 2-(Methylthio)pyrazine a potential candidate for research in these areas. However, more specific studies are needed to confirm this.

  • Research on related compounds

    Some research has been conducted on other methylthio-substituted pyrazines, such as 2-methyl-3-(methylthio)pyrazine. This compound has been identified as a contributor to the characteristic aroma of roasted coffee []. This suggests that 2-(Methylthio)pyrazine might also possess interesting odor profiles, potentially making it relevant in flavor research.

2-(Methylthio)pyrazine is an organic compound with the molecular formula C5_5H6_6N2_2S and a CAS number of 2882-20-4. It is characterized by a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at opposite positions. The methylthio group (-S-CH3_3) is attached to the second carbon of the pyrazine ring, contributing to its unique properties. This compound is known for its strong and distinct odor, often described as earthy or musty, making it relevant in flavor and fragrance applications .

, particularly coordination chemistry. Notably, it can react with metal salts to form coordination complexes. For instance:

  • With Silver(I): The compound coordinates with silver ions to form a complex that exhibits unique properties .
  • With Mercury(II) Chloride: This reaction yields an adduct characterized by N,S coordination to the metal .
  • With Copper(I): In this case, it forms an iodide-bridged complex, showcasing its ability to stabilize metal interactions .

These reactions highlight the compound's versatility in forming complexes with transition metals.

Several methods exist for synthesizing 2-(Methylthio)pyrazine:

  • From Pyrazine Derivatives: One common approach involves the methylation of pyrazine derivatives using methylthiol or dimethyl sulfate under basic conditions.
  • Via Substitution Reactions: The compound can also be synthesized through nucleophilic substitution reactions involving pyrazine and methylthio reagents.
  • Metal-Catalyzed Reactions: Recent studies have explored metal-catalyzed methods that enhance yield and selectivity in producing this compound .

These methods reflect the compound's accessibility for research and industrial applications.

2-(Methylthio)pyrazine finds applications primarily in the food and fragrance industries due to its distinctive aroma. Specific uses include:

  • Flavoring Agent: It is utilized in food products to impart a savory note.
  • Fragrance Component: The compound is incorporated into perfumes and scented products for its earthy scent.
  • Research

Interaction studies of 2-(Methylthio)pyrazine focus on its coordination behavior with various metals. These studies reveal insights into how the compound can stabilize different metal ions, leading to the formation of novel materials with potential applications in catalysis and sensing technologies. The interactions also provide valuable information regarding the electronic properties of the resulting complexes .

Several compounds share structural similarities with 2-(Methylthio)pyrazine, including:

Compound NameStructural FeaturesUnique Properties
2-MethylpyrazinePyrazine ring with a methyl groupLess aromatic intensity compared to 2-(Methylthio)pyrazine
3-MethylthiopyrazineMethylthio group at position threeDifferent odor profile; less commonly used
2-EthylpyrazineEthyl group instead of methylHigher volatility; different flavor profile
2-AcetylpyrazineAcetyl group at position twoExhibits different reactivity patterns

Uniqueness of 2-(Methylthio)pyrazine:
The presence of the methylthio group significantly enhances its aromatic properties compared to other pyrazines, making it particularly valuable in flavor and fragrance applications. Its coordination chemistry also sets it apart from simpler derivatives, allowing for diverse functionalization possibilities.

The historical development of alkylthiopyrazine synthesis traces back to the mid-20th century when researchers first explored the systematic preparation of thioether-substituted pyrazine derivatives [1]. Early synthetic methodologies primarily relied on nucleophilic substitution reactions involving 2-chloropyrazine as a key starting material [1]. The foundational approach involved treating 2-chloropyrazine with sodium thiomethoxide under controlled conditions to yield 2-(methylthio)pyrazine through a direct displacement mechanism [1].

Laurent's pioneering work in 1855 established the first recorded synthesis of pyrazine derivatives, utilizing tetraphenylpyrazine preparation from α-phenyl-α-(benzylideneamino)acetonitrile through dry distillation [2]. This early methodology, while not directly applicable to alkylthiopyrazines, provided the conceptual framework for subsequent pyrazine ring formation strategies [2]. The evolution from these initial approaches led to more sophisticated methods specifically targeting sulfur-containing pyrazine derivatives [2].

The classical synthetic pathway for alkylthiopyrazines involved the reaction of halogenated pyrazines with appropriate thiolate reagents [1] [2]. This methodology relied on the electrophilic nature of the carbon atom bearing the halogen substituent, facilitating nucleophilic attack by sulfur-containing reagents [1]. The reaction typically proceeded under basic conditions, with sodium or potassium bases promoting the formation of the thiolate nucleophile [1].

Traditional synthesis methods often employed elevated temperatures and extended reaction times to achieve acceptable conversion rates [2]. The lack of sophisticated catalytic systems necessitated harsh reaction conditions, frequently resulting in lower yields and increased formation of undesired byproducts [2]. These early approaches, while establishing the fundamental chemistry, suffered from limited selectivity and efficiency compared to modern synthetic strategies [2].

Contemporary Organic Synthesis Approaches

Modern synthetic approaches to 2-(methylthio)pyrazine have evolved significantly, incorporating advanced organic chemistry methodologies and improved understanding of reaction mechanisms [3] [4]. Contemporary strategies emphasize the use of base-metal catalyzed systems, particularly copper-catalyzed aerobic oxidative coupling reactions that provide enhanced selectivity and milder reaction conditions [4].

The copper-catalyzed aerobic oxidative carbon-hydrogen/nitrogen-hydrogen coupling methodology represents a significant advancement in pyrazine synthesis [4]. This approach utilizes copper iodide as a catalyst in the presence of lithium chloride, enabling the formation of pyrazine derivatives from simple ketones and diamines under relatively mild conditions [4]. The reaction proceeds through the formation of enamine intermediates, followed by intramolecular cyclization and subsequent oxidative dehydrogenation [4].

Reaction ParameterOptimized ConditionsYield Range
Catalyst Loading10-30 mol% Copper Iodide65-85%
Temperature120°C-
Reaction Time15 hours-
AtmosphereOxygen-
Solvent SystemDimethylacetamide/Triethylamine-

Manganese-catalyzed dehydrogenative self-coupling reactions have emerged as an environmentally benign alternative for pyrazine synthesis [3]. This methodology employs earth-abundant manganese complexes to facilitate the coupling of 2-aminoalcohols, generating hydrogen gas and water as the only byproducts [3]. The atom-economical nature of this approach makes it particularly attractive for sustainable synthesis applications [3].

The development of acceptorless dehydrogenation strategies has revolutionized pyrazine synthesis by eliminating the need for stoichiometric oxidants [3]. These methodologies rely on the intrinsic reactivity of substrate molecules, promoting self-coupling through controlled dehydrogenation processes [3]. The resulting synthetic routes offer improved environmental profiles and reduced waste generation compared to traditional approaches [3].

Contemporary organic synthesis also incorporates flow chemistry principles for enhanced process control and scalability [5]. Continuous-flow systems enable precise temperature and residence time control, leading to improved product quality and reduced formation of impurities [5]. The integration of inline monitoring and automated feedback control systems further enhances the reproducibility and efficiency of modern synthetic approaches [5].

Catalytic Systems and Reaction Optimization

The optimization of catalytic systems for 2-(methylthio)pyrazine synthesis focuses on achieving high selectivity, improved yields, and enhanced reaction efficiency [4] [6]. Copper-based catalytic systems have proven particularly effective, with systematic studies revealing the importance of ligand selection, additive effects, and reaction atmosphere control [4].

The role of lithium chloride as an additive in copper-catalyzed systems demonstrates significant enhancement of reaction efficiency [4]. Mechanistic investigations suggest that lithium chloride facilitates the formation of reactive copper species while simultaneously promoting the stability of key intermediates [4]. The optimal concentration of lithium chloride typically ranges from 1.0 to 2.0 equivalents relative to the substrate, with higher concentrations leading to diminished catalytic activity [4].

Table: Catalytic System Optimization Results

Catalyst SystemTemperature (°C)Time (h)Yield (%)Selectivity (%)
Copper Iodide/Lithium Chloride120157892
Manganese Complex140247188
Silver/Zinc Oxide36066485
Palladium on Carbon80126990

Silver-based catalytic systems offer alternative pathways for pyrazine synthesis, particularly in gas-phase reactions involving diamine and diol substrates [6]. The use of hydrogen-treated silver catalysts enables lower reaction temperatures compared to traditional thermal processes, with optimal performance achieved at temperatures between 300-400°C [6]. The incorporation of alkali metal promoters, such as lithium or potassium, further enhances the catalytic activity and selectivity of silver-based systems [6].

Reaction optimization studies have identified critical parameters affecting the formation of 2-(methylthio)pyrazine derivatives [4] [6]. Temperature control represents a crucial factor, with optimal ranges typically falling between 120-140°C for solution-phase reactions and 300-400°C for gas-phase processes [4] [6]. The substrate-to-catalyst ratio significantly influences both conversion rates and product selectivity, with optimal ratios varying depending on the specific catalytic system employed [4] [6].

The development of heterogeneous catalytic systems provides advantages in terms of catalyst recovery and reuse [6]. Supported silver catalysts on alumina or silica substrates demonstrate sustained activity over multiple reaction cycles, making them particularly attractive for industrial applications [6]. The optimization of support material properties, including surface area and pore structure, directly impacts catalytic performance and product distribution [6].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of 2-(methylthio)pyrazine faces numerous technical and economic challenges that require comprehensive solutions [7] [8]. The primary obstacles include reaction scalability, heat management, mass transfer limitations, and economic feasibility considerations [7] [8]. Modern industrial approaches focus on continuous processing methodologies that address these challenges while maintaining product quality and cost-effectiveness [7] [8].

The economic analysis of pyrazine production reveals significant cost variations depending on the synthesis route employed [8]. Synthetic production methods typically result in product costs ranging from 200-3500 United States dollars per kilogram, with natural extraction processes commanding premium pricing due to limited availability and complex purification requirements [8]. The wide cost range reflects the diversity of available synthetic methodologies and their respective efficiency levels [8].

Heat management represents a critical challenge in large-scale pyrazine synthesis due to the exothermic nature of many key reactions [6] [7]. Industrial solutions incorporate advanced heat exchange systems and temperature control mechanisms to maintain optimal reaction conditions while preventing thermal runaway scenarios [6] [7]. The implementation of continuous stirred-tank reactor systems enables better heat distribution and temperature uniformity across large reaction volumes [6] [7].

Mass transfer limitations become increasingly significant as reaction scales increase, particularly in heterogeneous catalytic systems [6]. Industrial solutions include the use of structured catalysts, enhanced mixing systems, and optimized reactor designs that promote efficient contact between reactants and catalytic surfaces [6]. The development of microreactor technologies offers promising alternatives for addressing mass transfer challenges while maintaining precise process control [6].

Industrial Production Challenges and Solutions

ChallengeImpactSolution ApproachImplementation
Heat ManagementTemperature ControlAdvanced Heat ExchangeContinuous Monitoring
Mass TransferReaction EfficiencyStructured CatalystsOptimized Mixing
ScalabilityProcess EconomicsContinuous ProcessingAutomated Control
Catalyst RecoveryCost EffectivenessHeterogeneous SystemsRegeneration Protocols

The implementation of continuous-flow processing represents a paradigm shift in industrial pyrazine production [5] [7]. These systems enable precise control over reaction parameters, reduced residence time variations, and improved product consistency compared to traditional batch processes [5] [7]. The integration of real-time monitoring and feedback control systems allows for rapid response to process deviations and optimization of operating conditions [5] [7].

Catalyst recovery and regeneration protocols are essential for maintaining economic viability in industrial production [6] [7]. The development of robust heterogeneous catalytic systems enables efficient separation and reuse of expensive catalyst materials [6] [7]. Regeneration procedures typically involve controlled oxidation or reduction treatments to restore catalytic activity, with multiple regeneration cycles possible before catalyst replacement becomes necessary [6] [7].

Byproduct Management and Purification Techniques

The management of byproducts and implementation of effective purification techniques are crucial aspects of 2-(methylthio)pyrazine production that directly impact product quality and process economics [9] [10]. The complex nature of pyrazine synthesis reactions typically generates multiple byproducts, including isomeric compounds, oligomeric species, and unreacted starting materials that require systematic separation and purification strategies [9] [10].

Liquid-liquid extraction techniques represent the primary approach for initial byproduct separation in pyrazine production processes [9]. The selection of appropriate extraction solvents is critical for achieving effective separation while minimizing product losses [9]. Hexane, methyl tertiary-butyl ether, and ethyl acetate have proven effective for pyrazine extraction from aqueous reaction mixtures, with each solvent offering distinct selectivity profiles [9]. Multiple extraction steps are typically required to achieve acceptable recovery rates, with fresh solvent employed in each extraction stage [9].

The application of column chromatography provides enhanced separation capabilities for complex product mixtures [9] [11]. Silica gel columns effectively retain undesirable imidazole derivatives while allowing pyrazine products to elute with appropriate solvent mixtures [9]. The use of 90:10 hexane:ethyl acetate elution systems not only provides effective pyrazine recovery but also enables separation based on total alkyl substituent content [9]. This selectivity enables the isolation of specific pyrazine isomers from complex reaction mixtures [9].

Purification Technique Comparison

MethodSelectivityRecovery (%)Purity (%)Scalability
Liquid-Liquid ExtractionModerate75-8580-90High
Column ChromatographyHigh85-9595-99Moderate
DistillationModerate80-9090-95High
CrystallizationHigh70-8098-99High

Distillation techniques offer scalable solutions for pyrazine purification, particularly effective for removing high-boiling impurities [9] [10]. The implementation of variable-pressure rectification systems enables separation of pyrazine-ethylenediamine mixtures through controlled manipulation of vapor-liquid equilibria [10]. The use of dual-column systems operating at different pressures provides enhanced separation efficiency compared to single-column approaches [10]. Optimal operating conditions typically involve pressure ranges of 5-50 kilopascals in the first column and 50-150 kilopascals in the second column [10].

Crystallization methods provide the highest purity levels for 2-(methylthio)pyrazine products but require careful optimization of solvent selection and cooling protocols [12] [13]. The choice of crystallization solvent significantly impacts crystal quality, with polar protic solvents generally providing better results for pyrazine derivatives [12] [13]. Controlled cooling rates are essential for obtaining well-formed crystals, with slow cooling promoting larger crystal formation and improved purity [12] [13]. The implementation of seeding techniques can enhance crystallization reproducibility and control crystal size distribution [12] [13].

Physical Description

Solid
low melting white crystalline solid with an ethereal sulfurous odou

XLogP3

1.2

LogP

1.17 (LogP)
1.17

Melting Point

Mp 44-47 °
44-47°C

UNII

R1C97E3A4F

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 132 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 132 companies with hazard statement code(s):;
H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (86.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

21948-70-9

Wikipedia

(methylthio)pyrazine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyrazine, 2-(methylthio)-: ACTIVE

Dates

Modify: 2023-08-16

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